Asperagenin

Description

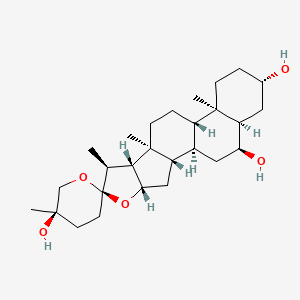

Structure

2D Structure

3D Structure

Properties

CAS No. |

17305-15-6 |

|---|---|

Molecular Formula |

C27H44O5 |

Molecular Weight |

448.644 |

IUPAC Name |

(1R,2S,3'R,4S,6R,7S,8R,9S,12S,13R,16S,18R,19S)-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-3',16,19-triol |

InChI |

InChI=1S/C27H44O5/c1-15-23-22(32-27(15)10-9-24(2,30)14-31-27)13-19-17-12-21(29)20-11-16(28)5-7-25(20,3)18(17)6-8-26(19,23)4/h15-23,28-30H,5-14H2,1-4H3/t15-,16-,17+,18-,19-,20-,21-,22-,23-,24+,25+,26-,27+/m0/s1 |

InChI Key |

ILVZNZHXRYGRGV-UYLOAILUSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C)OC16CCC(CO6)(C)O |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Approaches in Asperagenin Research

Methodologies for Asperagenin Structural Elucidation

The definitive determination of this compound's molecular structure, including its core skeleton and stereochemistry, is accomplished through a combination of powerful spectroscopic techniques. Each method provides unique and complementary pieces of information that, when combined, create a complete and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. hmdb.canih.gov It provides detailed information about the chemical environment of individual carbon and hydrogen atoms, allowing for the assembly of the molecular framework. oregonstate.edu

One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, is used to identify the number and types of protons and carbons present in the molecule. libretexts.org For a complex steroidal structure like this compound, the ¹³C NMR spectrum is particularly informative, with characteristic chemical shifts indicating the presence of the spiroketal carbon (C-22) and other key functional groups. researchgate.netrsc.org

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. libretexts.org

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling relationships, which helps in tracing the connections within the spin systems of each ring in the steroid nucleus.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their attached protons.

| Carbon Position | Chemical Shift (δ, ppm) | Carbon Position | Chemical Shift (δ, ppm) |

|---|---|---|---|

| C-1 | 31.5 | C-15 | 31.9 |

| C-2 | 30.3 | C-16 | 81.0 |

| C-3 | 71.2 | C-17 | 62.5 |

| C-4 | 38.1 | C-18 | 16.3 |

| C-5 | 45.0 | C-19 | 19.4 |

| C-6 | 75.1 | C-20 | 41.8 |

| C-7 | 39.2 | C-21 | 14.6 |

| C-8 | 35.4 | C-22 | 109.3 |

| C-9 | 54.2 | C-23 | 74.0 |

| C-10 | 35.7 | C-24 | 30.2 |

| C-11 | 21.0 | C-25 | 28.9 |

| C-12 | 40.2 | C-26 | 66.9 |

| C-13 | 40.9 | C-27 | 17.2 |

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about this compound through fragmentation analysis. wikipedia.orgresearchgate.net Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly coupled with mass spectrometry (ESI-MS) to analyze steroidal sapogenins, as they can generate intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal in-source fragmentation. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS or MSⁿ) is used to induce and analyze the fragmentation of a pre-selected parent ion. nih.govresearchgate.net This process provides critical data for structural elucidation by revealing characteristic neutral losses and fragment ions. nih.gov For a spirostanol (B12661974) sapogenin like this compound, the fragmentation pattern is well-defined and helps to confirm the core structure. csustan.edu Key fragmentation events include:

Cleavage of the F-ring: The spiroketal system undergoes characteristic cleavage, often leading to diagnostic ions.

Cleavage of the E-ring: Breakage of the E-ring also produces signature fragments that point to the spirostanol skeleton. csustan.edu

Dehydration: Loss of water molecules ([M+H-H₂O]⁺) from the steroidal nucleus is a common fragmentation pathway.

The analysis of these fragmentation pathways allows researchers to piece together the structure of the aglycone. researchgate.netcsustan.edu

| Fragmentation Process | Description | Significance |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | Determines the molecular weight of the compound. |

| [M+H-H₂O]⁺ | Loss of a water molecule | Indicates the presence of hydroxyl (-OH) groups. |

| F-ring Cleavage | Breakdown of the terminal spiroketal ring | Produces characteristic ions confirming the spirostanol structure. |

| E-ring Cleavage | Fragmentation of the adjacent heterocyclic ring | Provides further confirmation of the spirostanol skeleton. csustan.edu |

X-ray crystallography provides the most definitive and unambiguous method for determining the complete three-dimensional structure of a molecule, including the absolute configuration of all stereocenters. nih.govwisc.edupsdi.ac.uk The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density, which translates into the exact position of each atom in space.

For complex steroidal sapogenins, X-ray crystallography is the gold standard for confirming stereochemistry, such as the fusion of the steroidal rings and the orientation of substituents. wisc.edunih.gov However, the application of this technique is entirely dependent on the ability to grow a high-quality single crystal of the analyte, which can be a significant challenge for complex natural products. youtube.comwikipedia.org Research on related spirostanol sapogenins has noted the difficulty in preparing single crystals suitable for X-ray diffraction studies. youtube.comwikipedia.org

A search of the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures, does not yield a public crystal structure for this compound itself. cambridgenetwork.co.ukmdpi.comscitechdaily.com In cases where the parent compound is difficult to crystallize, researchers may resort to crystallizing a chemical derivative, for example, by introducing a heavy atom via a p-bromobenzoyl group, which can facilitate both crystallization and the final structure solution. wisc.edu

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. sci-hub.se This technique is highly sensitive to the three-dimensional arrangement of atoms and is a powerful, non-destructive method for determining the absolute stereochemistry of natural products like this compound. rsc.orgnih.gov

The ECD spectrum of a steroidal sapogenin is influenced by its stereochemical features, such as the configuration of ring junctions and asymmetric carbons. youtube.com For spirostanol compounds, specific correlations between the sign of the Cotton effects in the CD spectrum and the stereochemistry have been established. For instance, studies on related compounds have shown that a negative Cotton effect is consistent with an A/B-cis ring fusion and the (S) configuration at the C-25 stereocenter. youtube.com

By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by quantum-chemical calculations for possible stereoisomers, the absolute configuration of the molecule can be confidently assigned. This approach has become a standard and reliable method for stereochemical analysis when X-ray crystallography is not feasible. scitechdaily.com

Advanced X-ray Crystallography Studies for this compound

Chromatographic Analytical Research of this compound

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound from its natural sources, which are typically complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of steroidal sapogenins and their parent saponins (B1172615). researchgate.netmdpi.com Due to the non-polar nature of the aglycone, reversed-phase (RP) HPLC is the predominant mode of separation.

The analysis of this compound typically involves:

Stationary Phase: C18 or C8 columns are most common, providing effective separation based on hydrophobicity. csustan.edumdpi.com

Mobile Phase: A gradient elution system is typically employed, most often consisting of acetonitrile (B52724) and water. youtube.com The addition of a small amount of acid, such as acetic or formic acid, can improve peak shape and ionization efficiency when the HPLC is coupled to a mass spectrometer. csustan.edu

Detection: Steroidal sapogenins like this compound lack a strong chromophore, making detection by standard UV-Vis detectors challenging, though they can be monitored at low wavelengths (e.g., ~210 nm). youtube.com Therefore, more universal detectors are often preferred. Evaporative Light Scattering Detection (ELSD) is a common choice as it responds to any non-volatile analyte. The most powerful approach is coupling HPLC with mass spectrometry (HPLC-MS), which provides both separation and mass information simultaneously, enabling both quantification and structural confirmation. researchgate.netcsustan.edu

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | youtube.comcsustan.edu |

| Mobile Phase | Acetonitrile / Water (gradient or isocratic) | youtube.comcsustan.edu |

| Flow Rate | 0.5 - 1.2 mL/min | youtube.com |

| Detector | ELSD, MS, or low-wavelength UV (e.g., 210 nm) | youtube.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com However, this compound and its metabolites, being polar and non-volatile steroidal saponins, require chemical derivatization to increase their volatility for GC-MS analysis. mdpi.com This process modifies the polar functional groups (e.g., hydroxyl groups) of the analytes, making them amenable to gas-phase separation.

Derivatization for Enhanced Volatility:

The most common derivatization technique for compounds like this compound is silylation. researchgate.net This involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) are frequently employed for this purpose. The resulting silylated derivatives are significantly more volatile and thermally stable, allowing for their successful separation and detection by GC-MS. researchgate.net

Fragmentation Analysis and Structural Elucidation:

Research Findings:

Metabolomic studies have successfully utilized GC-MS to identify a wide array of metabolites in various biological samples. innovareacademics.in In such studies, this compound has been detected as part of the broader metabolic profile. The general GC-MS methodology in these untargeted metabolomics studies involves a comprehensive derivatization of the sample extract followed by chromatographic separation and mass spectrometric detection. The identification of individual compounds, including this compound metabolites, is then achieved by comparing their mass spectra and retention indices with those in spectral libraries or with authentic standards. The typical workflow allows for the simultaneous analysis of hundreds of metabolites, providing a broad overview of the metabolic state of an organism. mdpi.com

Advanced Supercritical Fluid Chromatography (SFC) for this compound Separation

Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to traditional high-performance liquid chromatography (HPLC) for the separation of complex mixtures, including natural products like steroidal saponins. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. akjournals.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography.

Advantages of SFC for Saponin (B1150181) Analysis:

SFC is particularly well-suited for the separation of thermally labile and structurally similar compounds like the diastereomers of steroidal saponins, which can be challenging to resolve by HPLC. tandfonline.com The technique offers unique selectivity and is compatible with a wide range of stationary phases, providing flexibility in method development. Furthermore, the use of CO2 as the mobile phase significantly reduces the consumption of toxic organic solvents, making SFC an environmentally friendly chromatographic technique. researchgate.net

Detailed Research Findings:

Research on the separation of steroidal saponins has demonstrated the effectiveness of SFC in resolving complex mixtures and diastereomers. Key parameters that are optimized for successful separation include the choice of stationary phase (column), the composition of the mobile phase (co-solvent and additives), temperature, and back pressure.

Column Selection and Mobile Phase Composition: Chiral stationary phases, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK IC), have proven highly effective in separating spirostanol saponin diastereomers. tandfonline.comencyclopedia.pub Diol and silica-based columns have also been used, with the choice depending on the specific saponin structures and the desired selectivity. akjournals.com The mobile phase in SFC typically consists of supercritical CO2 and a polar organic co-solvent, such as methanol (B129727) or acetonitrile, to modulate the elution strength. mdpi.com Additives like water, formic acid, or ammonia (B1221849) can be introduced to the co-solvent to improve peak shape and resolution. akjournals.com

The following table summarizes the results from a study on the SFC separation of spirostanol saponin diastereomers, demonstrating the impact of column length on resolution.

| Column Length (mm) | Retention Time (min) | Resolution (Rs) |

| 150 | 7.14 - 7.95 | 1.31 |

| 250 | 11.21 - 12.54 | 1.71 |

| 400 (250+150) | 18.20 - 20.33 | 2.23 |

This table is based on data from a study on the SFC separation of spirostanol saponin diastereomers and illustrates how increasing the column length can improve the resolution between closely eluting compounds. encyclopedia.pub

Preparative SFC for Isolation: Beyond analytical separations, SFC is also a valuable tool for the preparative isolation of pure compounds from complex extracts. tandfonline.com The use of stacked injections in preparative SFC can significantly increase throughput, saving both time and solvent. This capability is crucial for obtaining sufficient quantities of pure this compound or its isomers for further structural elucidation and biological testing.

Biosynthetic Pathways and Genetic Regulation of Asperagenin

Proposed Biosynthetic Routes to Asperagenin

While a definitive pathway has not been established, based on its chemical structure, this compound is likely a saponin (B1150181), a class of terpenoid glycosides. This suggests a biosynthetic route originating from the terpenoid pathway.

Precursor Incorporation Studies in this compound Biosynthesis

To date, there are no published precursor incorporation studies that specifically trace the metabolic building blocks of this compound. Such studies, which typically involve feeding isotopically labeled precursors to a producing organism and analyzing their incorporation into the final product, are crucial for definitively identifying the initial substrates and intermediates of a biosynthetic pathway.

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The enzymatic steps and catalytic mechanisms involved in this compound biosynthesis are yet to be elucidated. It is hypothesized that the pathway would involve a series of enzymes common to terpenoid and saponin biosynthesis, such as:

Terpene synthases: To form the initial carbon skeleton.

Cytochrome P450 monooxygenases: For oxidation and hydroxylation reactions.

Glycosyltransferases: To attach sugar moieties to the aglycone core.

Acyltransferases: For the addition of acyl groups.

The specific enzymes, their substrate specificities, and the sequence of these reactions in the context of this compound formation are unknown.

Molecular Genetics of this compound Biosynthesis

The molecular genetics underlying this compound production remain an open area of research.

Identification and Characterization of this compound Biosynthetic Gene Clusters

The biosynthetic gene cluster (BGC) responsible for producing this compound has not been identified. Genome mining approaches in this compound-producing organisms, coupled with transcriptomic and metabolomic analyses, would be necessary to locate and characterize this BGC. The identification of key biosynthetic genes, such as a terpene synthase or a specific glycosyltransferase, within a putative cluster would be a critical first step.

Gene Expression Analysis in this compound-Producing Organisms

There is currently no specific gene expression data available that is directly linked to this compound production. Gene expression studies comparing high versus low or no production conditions would be instrumental in identifying the regulatory and biosynthetic genes involved.

Genetic Engineering Approaches for this compound Production Enhancement

As the biosynthetic pathway and its genetic regulation are unknown, there have been no reported attempts at the genetic engineering of organisms to enhance this compound production. Once the BGC is identified, various genetic engineering strategies could be employed, such as overexpressing key biosynthetic genes, knocking out competing pathways, or optimizing the expression of regulatory genes.

Total Synthesis and Synthetic Modifications of Asperagenin

Strategies and Methodologies in the Total Synthesis of Asperagenin Analogues

The successful synthesis of a complex natural product like this compound hinges on the strategic planning and execution of a sequence of chemical reactions. The choice of a synthetic strategy is dictated by the molecule's structural features, including its carbon skeleton, functional groups, and stereochemistry.

Stereoselective Synthesis of this compound Scaffolds

A critical challenge in the synthesis of many natural products is the precise control of stereochemistry. numberanalytics.com Stereoselective synthesis aims to produce a specific stereoisomer of a product, which is crucial as different stereoisomers can have vastly different biological activities. numberanalytics.com For a hypothetical synthesis of an this compound scaffold, several modern stereoselective methods could be employed.

Key approaches could include:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to introduce stereocenters that would be incorporated into the final this compound scaffold.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in reactions such as hydrogenations, epoxidations, or aldol (B89426) reactions, thereby setting key stereocenters with high enantiomeric excess.

Substrate-Controlled Diastereoselection: Taking advantage of existing stereocenters within a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

The Prins cyclization, for example, is a powerful tool for the stereoselective formation of tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings, which are common motifs in natural products. mdpi.com Depending on the core structure of this compound, such a reaction could be envisioned for the construction of a key cyclic fragment. mdpi.com

Key Reaction Development in this compound Chemical Synthesis

The construction of the this compound molecule would likely rely on a series of well-established and newly developed chemical reactions. The choice of reactions would be guided by the need for high yields, selectivity, and functional group tolerance.

Table 1: Potential Key Reactions for this compound Synthesis

| Reaction Type | Potential Application in this compound Synthesis | Reference |

| Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Formation of carbon-carbon bonds to assemble the main carbon skeleton from smaller fragments. slideshare.netganeshremedies.com | slideshare.netganeshremedies.com |

| Olefin Metathesis | Ring-closing metathesis for the formation of macrocycles or other cyclic systems that may be present in the this compound structure. | |

| Cycloaddition Reactions (e.g., Diels-Alder) | Construction of six-membered rings with control over stereochemistry, potentially forming a core part of the scaffold. nih.gov | nih.gov |

| Aldol and Related Condensation Reactions | Formation of carbon-carbon bonds while creating new stereocenters, useful for building up the carbon chain. | masterorganicchemistry.com |

| Oxidative and Reductive Transformations | Introduction or modification of functional groups such as hydroxyls, carbonyls, or amines at various stages of the synthesis. masterorganicchemistry.com | masterorganicchemistry.com |

For instance, the synthesis of complex spiro-heterocycles has been achieved through regio- and stereo-selective 1,3-dipolar cycloaddition reactions, a strategy that could be adapted if this compound contains such a motif. semanticscholar.org

Convergent and Linear Synthetic Strategies for this compound

There are two primary overarching strategies for assembling a complex molecule like this compound: linear and convergent synthesis. chemistnotes.com

Table 2: Comparison of Linear and Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis | Reference |

| Overall Yield | Generally lower, as it is the product of many sequential steps. | Generally higher, as the number of linear steps is reduced. chemistnotes.com | chemistnotes.comuniurb.it |

| Efficiency | Can be less efficient for complex molecules. chemistnotes.com | More efficient due to parallel synthesis of fragments. numberanalytics.com | numberanalytics.comchemistnotes.com |

| Analogue Synthesis | Requires restarting the entire synthesis for modifications. | Easier to create analogues by modifying individual fragments. | |

| Route Length | Typically longer in terms of the main chain of reactions. chemistnotes.com | Shorter main chain, with fragment syntheses done in parallel. | chemistnotes.com |

Given the likely complexity of this compound, a convergent strategy would almost certainly be the more logical and efficient choice for its first total synthesis.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of a natural product is crucial for understanding its structure-activity relationship (SAR) and for developing new therapeutic agents. nih.gov

Design Principles for this compound Chemical Modifications

The design of this compound analogues would be guided by several key principles aimed at enhancing its potential therapeutic properties while minimizing undesirable effects. researchgate.netskpharmteco.com

Key design considerations would include:

Target Selectivity: Modifications would aim to increase the binding affinity and selectivity of this compound for its biological target. researchgate.net

Bioavailability: Alterations to the molecule's polarity, size, and hydrogen bonding capacity could be made to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicity Reduction: Chemical modifications would seek to eliminate or mask any part of the molecule responsible for off-target effects or general toxicity. skpharmteco.com

Synthetic Accessibility: The designed analogues should be readily synthesizable, ideally from a late-stage intermediate in the total synthesis of the parent natural product. researchgate.net

These principles are part of a broader "design for safer chemicals" approach, which is a cornerstone of green chemistry. skpharmteco.com

Semi-Synthetic Approaches to this compound Analogues

If this compound can be isolated in sufficient quantities from its natural source, semi-synthesis would be a powerful and efficient method for generating a library of analogues. eupati.eu Semi-synthesis involves the chemical modification of the natural product itself, rather than starting from simple precursors.

This approach offers several advantages:

Efficiency: It bypasses the often lengthy and challenging total synthesis of the core scaffold.

Complexity on Demand: It leverages the complex, stereochemically rich structure provided by nature.

Focused Libraries: It allows for the systematic modification of specific functional groups on the this compound molecule to probe their importance for biological activity.

For example, if this compound possesses accessible hydroxyl or amino groups, these could be readily acylated, alkylated, or used in coupling reactions to attach a wide variety of new functionalities. nih.gov This approach has been successfully used to create analogues of numerous complex natural products, leading to the discovery of new drugs. nih.goveupati.eu

Combinatorial Chemistry in this compound Derivative Generation

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large libraries of structurally diverse compounds, accelerating the discovery of new molecules with desired biological activities. While specific applications of combinatorial chemistry to this compound are not extensively documented, the principles and methodologies have been successfully applied to other steroidal saponins (B1172615). These approaches provide a clear framework for the potential generation of this compound derivative libraries. The primary strategies involve the combinatorial variation of the glycosidic chains and modifications of the aglycone scaffold.

The generation of this compound derivatives using combinatorial approaches can be conceptualized through several key methodologies:

Combinatorial Biosynthesis:

This technique leverages engineered microorganisms, such as Saccharomyces cerevisiae (yeast), to produce novel saponin (B1150181) structures. nih.gov By introducing a combination of genes encoding for various enzymes like oxidosqualene cyclases, P450 monooxygenases, and glycosyltransferases from different plant species, it is possible to create a synthetic biology platform for generating a library of sapogenins and saponins. nih.gov For this compound, this could involve expressing the core biosynthetic pathway and then introducing a library of glycosyltransferase genes to attach different sugar moieties to the aglycone. Furthermore, enzymes that modify the aglycone, such as hydroxylases, could be included to generate further diversity. nih.gov A significant advantage of this method is the potential for creating complex structures that are challenging to access through traditional chemical synthesis.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis is a well-established method for creating libraries of compounds. In the context of this compound, this would typically involve the synthesis of a common aglycone core, followed by its distribution into a multi-well plate. Each well would then be treated with a different building block, such as an activated sugar donor or an acylating agent, to generate a unique derivative. This method has been employed for the synthesis of various saponin derivatives. researchgate.net The purification of the final products can be streamlined using techniques like solid-phase extraction.

Solid-Phase Synthesis:

Solid-phase synthesis offers a significant advantage in terms of purification, as excess reagents and by-products can be easily washed away from the resin-bound product. For the generation of an this compound derivative library, the aglycone could be attached to a solid support via a suitable linker. Subsequently, a series of glycosylation reactions with different protected sugar units could be performed in a combinatorial fashion. After the desired oligosaccharide chain is assembled, the derivative is cleaved from the solid support. This "mix and split" strategy allows for the exponential generation of a large number of unique compounds. The design of appropriate linkers that are stable to the reaction conditions but can be cleaved without degrading the final product is a critical aspect of this approach. bibliotekanauki.pl

Generation of a Hypothetical this compound Derivative Library

To illustrate the power of combinatorial synthesis, a hypothetical library of this compound derivatives can be envisioned. Starting with the this compound aglycone, diversity can be introduced at specific positions, primarily through variations in the attached sugar moieties.

Table 1: Building Blocks for a Hypothetical this compound Combinatorial Library

| Category | Building Blocks |

| Aglycone Core | This compound |

| Sugar Moieties (R1) | D-Glucose, D-Galactose, L-Rhamnose, D-Xylose, L-Arabinose |

| Acyl Groups (R2) | Acetyl, Benzoyl, Cinnamoyl |

By combining these building blocks, a library of derivatives can be generated. For instance, a primary library could be created by glycosylating the this compound aglycone with different single sugar units. A secondary level of diversity could be introduced by further glycosylation or by acylation of the sugar hydroxyl groups.

Table 2: Representative Structures from a Hypothetical this compound Combinatorial Library

| Derivative | R1 (Sugar Moiety) | R2 (Acyl Group on Sugar) |

| This compound-glucoside | D-Glucose | None |

| This compound-galactoside | D-Galactose | None |

| This compound-rhamnoside | L-Rhamnose | None |

| Acetyl-Asperagenin-glucoside | D-Glucose | Acetyl |

| Benzoyl-Asperagenin-glucoside | D-Glucose | Benzoyl |

This systematic approach allows for the exploration of the structure-activity relationships (SAR) of this compound derivatives. By screening the generated library for biological activity, it is possible to identify key structural features that contribute to a desired effect. For example, the synthesis of a library of chlorogenin (B3343781) glycosides with variations in the chacotriose moiety has been used to investigate the importance of the glycone structure for anticancer activity. nih.gov Similar strategies could be invaluable in elucidating the therapeutic potential of novel this compound derivatives.

Biological Activities and Molecular Mechanisms of Asperagenin

Mechanistic Studies of Asperagenin Biological Effects

Mechanistic studies provide insight into how this compound exerts its effects at a molecular and cellular level. These investigations are crucial for understanding the compound's potential therapeutic applications.

This compound Modulation of Cellular Signaling Pathways

This compound has been identified as a metabolite involved in various cellular processes, including cell signaling and lipid metabolism. foodb.cahmdb.ca While direct studies on this compound's modulation of specific signaling pathways are limited, research on extracts containing this and other metabolites provides some context. For instance, studies on broiler chickens have shown that dietary supplementation with Macleaya cordata extract, which contains this compound among other compounds, can alter metabolic pathways related to amino acid, nucleotide, and lipid metabolism. nih.govfrontiersin.org Specifically, these changes were linked to the modulation of the NF-κB and MAPK signaling pathways, which are critical in inflammatory responses. frontiersin.org However, the precise contribution of this compound to these effects remains to be elucidated. The compound's involvement in lipid metabolism pathways has also been noted in metabolomics databases. foodb.cahmdb.ca

This compound Interaction with Specific Molecular Targets

A key area of research has been the identification of specific molecular targets with which this compound interacts. Computational studies have highlighted a significant interaction between this compound and a non-structural protein of the SARS-CoV-2 virus. nih.gov Specifically, molecular docking simulations have identified the nsp15 endoribonuclease as a potential molecular target for this compound. nih.govresearchgate.net This protein is critical for the virus's ability to replicate and evade the host's immune system. nih.govxiahepublishing.com The study predicted a strong binding affinity, suggesting that this compound could potentially interfere with the protein's function. nih.gov

Enzyme Inhibition and Activation by this compound

Enzyme inhibitors are molecules that bind to enzymes and disrupt their normal activity. bioninja.com.auwikipedia.org This inhibition can be reversible or irreversible. wikipedia.orgsavemyexams.com In the context of this compound, its most notable potential enzyme interaction is inhibitory.

The interaction with SARS-CoV-2 nsp15 is a prime example of potential enzyme inhibition. nih.gov The nsp15 protein is a uridine-specific endoribonuclease, an enzyme that cleaves RNA. xiahepublishing.commdpi.com By binding to the catalytic residues of this enzyme, this compound is predicted to act as an inhibitor, blocking its function. nih.gov This inhibition would disrupt a key mechanism the virus uses to hide from the host's innate immune sensors, which detect viral double-stranded RNA. nih.govxiahepublishing.com The inhibition of nsp15 leads to an accumulation of this viral dsRNA, triggering a stronger antiviral immune response from the host. nih.gov

In Vitro Biological Activities of this compound

In vitro studies provide a controlled environment to investigate the direct biological effects of a compound on microorganisms and cells.

Antimicrobial Activity Investigations of this compound

While studies on pure this compound are scarce, extracts from plants known to contain the compound, such as Achyranthes aspera, have demonstrated notable antimicrobial properties. wisdomlib.org These extracts have shown antibacterial activity against various pathogens. For example, aqueous extracts of A. aspera have been effective against Streptococcus mutans, a key bacterium in the development of dental caries. nih.gov Other studies have reported that different solvent extracts of A. aspera are active against Klebsiella species and the Gram-positive bacterium Bacillus subtilis. wisdomlib.org The plant extracts also exhibit antifungal activity, particularly against Fusarium species. wisdomlib.org It is important to note that these activities are attributed to the entire extract, which contains a multitude of compounds, and the specific contribution of this compound has not been isolated in these studies.

Table 1: Antimicrobial Activity of Achyranthes aspera Extracts (Containing this compound)

| Extract Type | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Aqueous Root Extract | Streptococcus mutans | Zone of inhibition up to 21 mm | nih.gov |

| Aqueous Stem Extract | Streptococcus mutans | Zone of inhibition up to 16 mm | nih.gov |

| Chloroform/Methanol (B129727) Root Extracts | Klebsiella species | Significant antibacterial activity | wisdomlib.org |

| Petroleum Ether Extracts | Bacillus subtilis | Targeted activity | wisdomlib.org |

Potential Antiviral Activity of this compound (e.g., SARS-CoV-2 nsp15 endoribonuclease inhibition)

The potential antiviral activity of this compound has been highlighted through computational research, particularly against SARS-CoV-2. nih.gov The virus relies on several non-structural proteins (nsps) for its replication and pathogenesis. airitilibrary.com Among these, the nsp15 endoribonuclease is considered a crucial therapeutic target because it helps the virus evade the host immune system. nih.govmdpi.com

A molecular docking study investigated the potential of various triterpenoids, including this compound, to inhibit key SARS-CoV-2 enzymes. nih.gov The results showed that this compound could potentially inhibit the catalytic residues of nsp15, demonstrating a strong binding affinity score of -8.7 kcal/mol. nih.govresearchgate.net This suggests a stable and potent interaction. By inhibiting nsp15, this compound could prevent the degradation of viral RNA, leading to the activation of the host's immune defenses and suppression of viral replication. nih.govnih.gov

Table 2: Molecular Docking Results of Triterpenoids Against SARS-CoV-2 nsp15

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Limonin | -9.0 | nih.gov |

| 25-O-anhydrocimigenol 3-O-alpha-l-arabinopyranoside | -8.8 | nih.gov |

| This compound | -8.7 | nih.gov |

Influence of this compound on Metabolic Pathways (e.g., Sphingolipid Metabolism, Arginine Biosynthesis)

This compound has been identified as a significant metabolite in studies investigating metabolic pathway modulation, particularly in relation to sphingolipid metabolism and arginine biosynthesis. nih.govmdpi.comfrontiersin.org Research involving metabolomic analysis has consistently linked the presence or altered levels of this compound to shifts in these critical pathways.

In a study on the effects of high-hydrostatic-pressure-processed tomato juice on mice, this compound was among the metabolites that significantly increased. nih.govresearchgate.net The analysis of differential metabolic pathways highlighted the enrichment of both sphingolipid metabolism and arginine biosynthesis. nih.gov The study noted that metabolites such as N-acetyl-l-glutamate, dihydroceramide, l-glutamate, and l-arginine (B1665763) were common differential metabolites involved in these pathways. nih.gov Specifically, the significant increase in certain gut bacteria like Bacteroides may have contributed to the enrichment of sphingolipid metabolism. nih.gov

Similarly, a study on broiler chickens challenged with lipopolysaccharide (LPS) found that supplementation with Macleaya cordata extract, which resulted in altered this compound levels, affected pathways including sphingolipid metabolism and arginine biosynthesis. frontiersin.org In another context, a comparative metabolomics study of different types of Xihu Longjing tea identified this compound as a differential metabolite, with arginine biosynthesis being one of the key metabolic pathways affected. mdpi.compreprints.org Further research has also correlated this compound with sphingolipid metabolism, which was observed to have a negative correlation with increased altitude in one study. figshare.com

Table 1: Investigated Influence of this compound on Metabolic Pathways

| Metabolic Pathway | Context of Study | Observed Association with this compound | Reference |

|---|---|---|---|

| Sphingolipid Metabolism | Modulation by tomato juice in mice | Pathway enriched; this compound was a significantly increased metabolite. | nih.gov |

| Sphingolipid Metabolism | LPS challenge in broiler chickens | Pathway altered by supplementation that affected this compound levels. | frontiersin.org |

| Sphingolipid Metabolism | Plant metabolomics at different altitudes | Pathway showed a negative correlation with increased altitude; this compound was a differential metabolite. | figshare.com |

| Arginine Biosynthesis | Modulation by tomato juice in mice | Pathway enriched; this compound was a significantly increased metabolite. | nih.gov |

| Arginine Biosynthesis | LPS challenge in broiler chickens | Pathway altered by supplementation that affected this compound levels. | frontiersin.org |

| Arginine Biosynthesis | Comparative study of Xihu Longjing tea | Pathway associated with differential metabolites, including this compound. | mdpi.compreprints.org |

Other Investigated Biological Activities of this compound in Cellular Models

Beyond its influence on metabolic pathways, this compound has been investigated for other biological activities, primarily through in silico computational models. These studies suggest potential interactions at a molecular level that could imply broader biological effects.

In the context of research for antiviral agents, this compound was identified as a potential inhibitor of the SARS-CoV-2 nsp15 endoribonuclease. researchgate.netnih.gov Molecular docking studies predicted that this compound could bind to the catalytic residues of this enzyme with a strong binding affinity score of -8.7 kcal/mol. researchgate.netnih.gov The nsp15 endoribonuclease is crucial for the virus's replication process, and its inhibition is a target for antiviral therapies. researchgate.net These computational predictions highlight a potential mechanism of action for this compound that warrants further investigation in cellular and preclinical models. researchgate.net

In Vivo Studies of this compound in Non-Human Systems (Mechanistic Focus)

Pharmacodynamic Profiling of this compound in Animal Models

Specific pharmacodynamic studies detailing the dose-response relationship, receptor binding, and enzymatic inhibition of isolated this compound in animal models are not extensively documented in the available literature. However, in vivo studies where this compound is a component of an extract or diet provide insights into its biological effects. Pharmacodynamics encompasses the study of the biochemical and physiologic effects of drugs on the body. wikipedia.org

In a study involving broiler chickens, dietary supplementation with Macleaya cordata extract (MCE) was investigated for its effects on lipopolysaccharide (LPS)-induced intestinal injury. frontiersin.org this compound was identified as one of the plasma metabolites that was downregulated by LPS challenge and upregulated by MCE supplementation. frontiersin.org The study demonstrated that MCE supplementation alleviated the LPS-induced decrease in average daily gain and mitigated the inflammatory response, suggesting a pharmacodynamic effect on inflammatory and metabolic pathways where this compound levels were altered. frontiersin.org

This compound Effects on Physiological Systems in Non-Human Organisms

The effects of this compound have been observed within the context of broader physiological responses in animal models, particularly concerning the gastrointestinal and metabolic systems.

In broiler chickens subjected to an LPS challenge, which mimics a bacterial infection and induces intestinal injury, supplementation with an extract that increased plasma this compound levels was shown to modulate the host's physiological response. frontiersin.org This included mitigating the LPS-induced inflammatory cytokine expression (IL-1b and IL-17) in the jejunum and altering the gut microbiota composition. frontiersin.org These findings suggest that this compound, as part of the supplemented extract, contributes to maintaining intestinal homeostasis under inflammatory stress.

In a different model, the administration of high-hydrostatic-pressure-processed tomato juice to mice led to a significant increase in cecal this compound levels. nih.govresearchgate.net This was associated with a modulation of the gut microbiome and its metabolic output. nih.gov The study linked these changes to the enrichment of metabolic pathways like sphingolipid metabolism and arginine biosynthesis, indicating an effect on host-microbiota co-metabolism. nih.gov

Metabolomic Shifts Induced by this compound in Non-Human Biological Systems

Metabolomic studies in non-human systems have identified significant shifts associated with altered levels of this compound, providing a window into its systemic effects.

A study in mice fed with processed tomato juice revealed significant alterations in the fecal metabolome. nih.gov this compound was one of the metabolites that was significantly increased compared to the control group. nih.govresearchgate.net This increase was part of a broader metabolomic shift that included the enrichment of several key pathways:

Sphingolipid metabolism

Glycerophospholipid metabolism

Arginine biosynthesis

Arginine and proline metabolism

Purine metabolism

Pyrimidine metabolism nih.gov

In broiler chickens, an LPS challenge induced significant changes in the plasma metabolome. frontiersin.org this compound was identified as one of the key differential metabolites that was decreased in the LPS-challenged group. frontiersin.org Supplementation with Macleaya cordata extract counteracted this change. The metabolic pathways affected by the supplementation in the presence of LPS included sphingolipid metabolism and arginine biosynthesis, among others. frontiersin.org

Table 2: Summary of Metabolomic Shifts Associated with this compound in Non-Human Systems

| Organism | Context | This compound Level Change | Key Affected Metabolic Pathways | Reference |

|---|---|---|---|---|

| Mice | Administration of HHP-processed tomato juice | Increased | Sphingolipid metabolism, Arginine biosynthesis, Glycerophospholipid metabolism, Purine metabolism | nih.govresearchgate.net |

| Broiler Chickens | LPS-induced intestinal injury | Decreased by LPS, increased by MCE supplementation | Sphingolipid metabolism, Arginine biosynthesis, Alanine, aspartate and glutamate (B1630785) metabolism | frontiersin.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Asperagenin

Elucidation of Asperagenin Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For steroidal saponins (B1172615) like this compound, pharmacophoric models are often generated based on their interactions with specific protein targets. These models typically include features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings rsc.org.

While specific pharmacophore models for this compound are not extensively detailed in publicly available research, general models for related steroidal saponins highlight the importance of the steroidal backbone and the nature and position of glycosidic residues in defining their interaction with biological targets rsc.org. The key features likely include the spirostanol (B12661974) skeleton, hydroxyl groups, and the attached sugar moieties, which can participate in various non-covalent interactions with target proteins.

Rational Design of this compound Analogues Based on SAR

The rational design of this compound analogues is guided by the established SAR principles for steroidal saponins. The goal is to modify the this compound scaffold to enhance its biological activity, selectivity, and pharmacokinetic properties.

General SAR findings for spirostanol glycosides indicate that both the aglycone (the non-sugar part, which is this compound itself) and the attached sugar chains play crucial roles in their biological effects. For instance, the number, length, and position of the sugar side chains can significantly influence activities such as uterine contractility nih.gov. Studies on other spirostanol glycosides have shown that the introduction of polar substituents, such as hydroxyl or carbonyl groups, to the aglycone can diminish cytotoxicity d-nb.info. Conversely, the type of sugar attached to the C-3 position of the aglycone is a significant determinant of cytotoxic activity d-nb.info.

Based on these principles, the rational design of this compound analogues could involve:

Modification of the Aglycone: Introducing or removing functional groups on the steroidal backbone to alter polarity and interaction capabilities.

Variation of the Glycosidic Chain: Altering the type, number, and linkage of sugar units to modulate solubility and target-binding affinity. For example, some studies suggest that a higher number of carbohydrate groups can lead to stronger activity against certain fungal pathogens mdpi.com.

These modifications would be systematically evaluated through computational and experimental methods to identify analogues with improved therapeutic profiles.

Computational Approaches in this compound QSAR Modeling

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. These computational tools are instrumental in predicting the activity of novel compounds and in understanding the mechanisms of drug action.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to a protein target.

Several in silico studies have employed molecular docking to investigate the potential of this compound as an inhibitor of various viral proteins. For instance, this compound has been docked against the nsp15 endoribonuclease of SARS-CoV-2, showing strong binding affinity scores. researchgate.netnih.gov In one study, this compound demonstrated a binding affinity score of -8.7 kcal/mol against this target researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Such studies suggest that this compound can fit into the active site of these enzymes, potentially inhibiting their function.

Table 1: Reported Molecular Docking Binding Affinities for this compound

| Target Protein | Organism | Binding Affinity (kcal/mol) | Reference |

|---|

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. These simulations complement molecular docking by offering a dynamic view of the binding interactions.

MD simulations have been utilized to assess the stability of this compound when bound to its potential targets. nih.gov These studies help to validate the docking poses and provide insights into the flexibility of the ligand and the protein's active site. The stability of the complex, as observed through MD simulations, is a key indicator of the potential inhibitory effect of the compound.

The biological activity of this compound has been predicted in silico in several studies, primarily focusing on its potential as an antiviral agent. By combining molecular docking, molecular dynamics, and other computational methods, researchers have identified this compound as a potential inhibitor of viral enzymes.

For example, studies targeting SARS-CoV-2 have computationally predicted that this compound could inhibit the catalytic residues of the nsp15 endoribonuclease. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net These in silico predictions provide a strong rationale for further experimental validation of this compound's antiviral properties. The consistent identification of this compound as a potential inhibitor across different computational studies underscores its promise as a lead compound for drug development.

Advanced Analytical Methodologies for Asperagenin in Research

Metabolomics Approaches for Asperagenin Profiling

Metabolomics offers a powerful lens to study the complete set of small-molecule metabolites within a biological system, providing a functional readout of the cellular state. nih.gov For this compound, metabolomics is employed to create comprehensive profiles, identifying and quantifying it alongside other related metabolites in complex samples like plant extracts. phytojournal.com Two primary strategies are utilized: untargeted and targeted metabolomics. thermofisher.comfrontlinegenomics.com

Untargeted Metabolomics: This discovery-based approach aims to measure as many metabolites as possible in a sample without preconceived bias. thermofisher.com It is particularly useful for identifying novel saponins (B1172615) or understanding global metabolic changes in organisms that produce this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the cornerstone of untargeted metabolomics due to its sensitivity and ability to handle a wide dynamic range of compounds. thermofisher.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, offering the advantage of requiring minimal sample preparation and providing detailed structural information. frontlinegenomics.comnih.govbyjus.com

Targeted Metabolomics: This approach focuses on the precise measurement of a predefined set of known metabolites, such as this compound and its direct biosynthetic precursors or degradation products. thermofisher.com Targeted methods offer higher sensitivity and quantitative accuracy compared to untargeted approaches. frontlinegenomics.com Techniques like triple quadrupole mass spectrometry, often used in LC-MS/MS systems, are highly sensitive and robust for absolute quantification. thermofisher.comnebiolab.com This is crucial for studies comparing the abundance of this compound under different biological conditions.

The general workflow for metabolomic profiling involves careful sample quenching to halt enzymatic activity, followed by metabolite extraction and analysis using analytical platforms like LC-MS or NMR. frontlinegenomics.commdpi.com

Table 1: Comparison of Metabolomics Approaches for this compound Profiling

| Approach | Objective | Primary Techniques | Key Advantages | Application to this compound Research |

|---|---|---|---|---|

| Untargeted Metabolomics | Global, unbiased profiling of all measurable metabolites. thermofisher.com | LC-HRMS, GC-MS, NMR. thermofisher.comnih.gov | Discovery of novel compounds; provides a holistic view of metabolic state. | Identifying new saponins in an extract; understanding the overall metabolic impact of genetic or environmental changes on this compound-producing organisms. |

| Targeted Metabolomics | Quantification of a specific, predefined group of metabolites. thermofisher.com | LC-MS/MS (Triple Quadrupole), HPLC-UV/ELSD. thermofisher.commdpi.com | High sensitivity, specificity, and quantitative accuracy. frontlinegenomics.com | Precisely measuring the concentration of this compound and its known precursors in different plant tissues or under stress conditions. |

Isotopic Tracing for this compound Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.commdpi.com By introducing stable isotope-labeled substrates (tracers) into a biological system, researchers can track the path of atoms like carbon (¹³C) or nitrogen (¹⁵N) as they are incorporated into downstream metabolites, including this compound. nih.govnih.gov This provides a dynamic view of metabolic pathways, revealing how they are regulated and interconnected. creative-proteomics.com

The process involves several key steps:

Tracer Selection and Introduction: A stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-acetate, is introduced to the biological system (e.g., cell culture or whole plant). The choice of tracer depends on the specific biosynthetic pathway being investigated.

Isotopic Labeling: The organism metabolizes the labeled tracer, incorporating the isotopes into various intermediates and final products. It is crucial to allow the system to reach an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant. d-nb.info

Sample Analysis: Metabolites are extracted and analyzed, typically using mass spectrometry (MS) or NMR spectroscopy, to determine the distribution of the isotopic labels within each molecule. nih.gov

Flux Calculation: The measured isotopic labeling patterns are used as input for computational models that calculate the intracellular reaction rates that best explain the observed data. mdpi.com

For this compound, a steroidal saponin (B1150181), isotopic tracing can elucidate its complex biosynthetic pathway originating from primary metabolites. By tracking the incorporation of ¹³C from labeled glucose, for instance, researchers can quantify the flux through glycolysis, the mevalonate (B85504) pathway, and subsequent steroid synthesis steps leading to the this compound aglycone. This allows for the identification of rate-limiting steps and key regulatory points in its production.

Table 2: Key Concepts in Isotopic Tracing for this compound

| Concept | Description | Relevance to this compound |

|---|---|---|

| Stable Isotope Tracer | A non-radioactive molecule enriched with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). mdpi.com | Tracers like ¹³C-glucose or ¹³C-acetate can be used to map the carbon flow into the steroidal backbone of this compound. |

| Isotopic Steady State | A state where the fractional labeling of metabolites remains constant over time. d-nb.info | Ensuring isotopic steady state is reached is a critical assumption for accurate flux calculations in this compound biosynthesis studies. d-nb.info |

| Mass Isotopomer Distribution (MID) | The relative abundance of different isotopologues (molecules differing only in their isotopic composition) of a metabolite, measured by MS. | MID data for this compound and its precursors provide the primary experimental input for flux quantification models. |

| Metabolic Model | A computational representation of the network of biochemical reactions. | A detailed model of the steroidal saponin biosynthesis pathway is required to calculate fluxes leading to this compound. |

Method Development for this compound Quantification in Complex Biological Matrices

Quantifying this compound in complex biological matrices such as plasma, serum, or crude plant extracts presents significant analytical challenges. cmbr-journal.comnih.gov Developing a robust and reliable quantification method is essential for pharmacokinetic studies, quality control of herbal products, and understanding its biological fate. mdpi.com The process involves optimizing sample preparation, chromatographic separation, and detection.

Sample Preparation: The primary goal of sample preparation is to isolate this compound from interfering substances within the matrix that could compromise the analysis. cmbr-journal.com Common techniques include:

Protein Precipitation (PPT): Often used for plasma or serum samples to remove proteins that can interfere with analysis. innovareacademics.in

Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind either the analyte of interest or matrix components, allowing for their separation. innovareacademics.in

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating this compound from other structurally similar saponins and matrix components. mdpi.com The choice of column (e.g., C18, C30) and mobile phase composition is critical for achieving adequate resolution. encyclopedia.pub Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for separating complex saponin isomers. waters.comwaters.com

Detection: A major challenge in quantifying saponins like this compound is that they often lack a strong UV chromophore, making detection by standard UV-Vis detectors difficult and non-specific. researchgate.net Therefore, more universal or specific detectors are preferred:

Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte, making it suitable for saponins. mdpi.comresearchgate.net

Mass Spectrometry (MS): When coupled with LC (LC-MS), MS provides unparalleled sensitivity and selectivity. nih.gov LC-tandem MS (LC-MS/MS) is the gold standard for quantification in complex matrices due to its ability to selectively monitor specific parent-to-product ion transitions, minimizing matrix interference. nebiolab.comcreative-proteomics.com

Method validation is a crucial final step, ensuring the analytical method is accurate, precise, selective, and robust according to regulatory guidelines. mdpi.com

Table 3: Method Development Parameters for this compound Quantification

| Parameter | Techniques/Considerations | Purpose |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT). innovareacademics.in | To remove interfering components from the biological matrix and concentrate the analyte. |

| Chromatography | Reverse-Phase HPLC (C18, C30 columns), Supercritical Fluid Chromatography (SFC). encyclopedia.pubwaters.com | To achieve separation of this compound from other saponins and matrix components. |

| Detection | LC-MS/MS, LC-ELSD. mdpi.com | To provide sensitive and selective detection, overcoming the lack of a strong UV chromophore in this compound. researchgate.net |

| Validation | Assessment of linearity, accuracy, precision, selectivity, matrix effect, and stability. mdpi.com | To ensure the analytical method is reliable and fit for its intended purpose. |

Emerging Research Applications and Future Directions for Asperagenin

Asperagenin as a Biochemical Probe

A biochemical or chemical probe is a small molecule utilized to selectively engage a specific protein target, thereby enabling the study of that target's function within complex biological systems like cells and organisms. genome.govpromega.com While not originally designed as a probe, this compound's specific interactions with biological targets allow it to function as one, providing a valuable tool for elucidating biological pathways and mechanisms.

The primary application of this compound as a biochemical probe stems from its use in studies to identify and characterize the function of viral enzymes. For instance, in computational studies, this compound has been used to probe the active sites of key enzymes of the SARS-CoV-2 virus. nih.gov Its documented interaction with the endoribonuclease nsp15 allows researchers to investigate the role of this enzyme in the viral life cycle. nih.govresearchgate.netresearchgate.net By observing the effects of this compound binding, scientists can gain insights into the enzyme's function, which is believed to be crucial for the virus's ability to evade the host's immune system. nih.gov This use of a natural product to interrogate a specific protein function exemplifies its utility as a de facto biochemical probe in target validation and functional genomics. promega.comnih.gov

This compound as a Lead Compound for Preclinical Discovery

In drug discovery, a "lead compound" is a molecule that displays promising biological activity against a specific target and serves as the starting point for chemical modifications to enhance its therapeutic properties. biobide.combioagilytix.com The process begins with the identification of "hits" from large-scale screening, which are then optimized to become leads. biobide.comaristo-group.com this compound has emerged as a significant lead compound, particularly in the search for antiviral agents.

Through in silico screening of a library containing 369 natural triterpenoids and limonoids, this compound was identified as a potent inhibitor of the SARS-CoV-2 nsp15 endoribonuclease. nih.gov This enzyme is critical for the virus, making it a prime target for therapeutic intervention. nih.gov The computational analysis predicted that this compound establishes strong and stable interactions within the catalytic site of nsp15. nih.govresearchgate.net This finding positions this compound as a valuable scaffold for lead optimization, a process where medicinal chemists would systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties, with the ultimate aim of developing a clinical drug candidate. biobide.combioagilytix.com

Interactive Table: Computational Docking of this compound Against SARS-CoV-2 nsp15

| Compound | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| This compound | nsp15 Endoribonuclease | Molecular Docking | -8.7 | (Not specified in source) |

Data derived from computational screening studies identifying potential inhibitors for SARS-CoV-2 therapeutic targets. nih.gov

Unexplored Biological Targets and Pathways for this compound

While research has highlighted this compound's antiviral potential, many of its other biological targets and pathway interactions remain uncharted territory. As a member of the triterpenoid (B12794562) class, this compound belongs to a family of compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.gov This shared chemical heritage suggests several plausible, yet unexplored, avenues for future investigation.

Metabolomic studies of Xihu Longjing tea, which detected this compound, also revealed significant alterations in metabolic pathways such as flavonoid, amino acid, and lipid metabolism during tea processing. mdpi.compreprints.org Although a direct link was not established, the presence of this compound in this context suggests it may play a role in, or be influenced by, these central metabolic networks. Furthermore, many triterpenoids are known modulators of key signaling pathways involved in disease, such as:

Inflammatory Pathways: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a primary regulator of inflammation, and its modulation is a key target for treating inflammatory diseases.

Oxidative Stress Response: The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response.

Investigating this compound's effects on these and other fundamental cellular pathways could uncover new therapeutic applications for a range of human diseases.

Advanced Synthetic Methodologies for this compound and Its Analogues

The chemical synthesis of complex natural products like this compound presents a significant challenge for organic chemists. While specific total synthesis routes for this compound are not prominently featured in the literature, the field of synthetic chemistry offers powerful modern strategies applicable to molecules of this structural class. numberanalytics.com Advanced synthetic methodologies focus on efficiency, control over three-dimensional structure (stereoselectivity), and the ability to generate structural variations. numberanalytics.comunistra.fr

For a complex polycyclic molecule like this compound, key synthetic strategies could include:

Asymmetric Catalysis: The use of chiral catalysts to create specific stereocenters, which is crucial for biological activity. numberanalytics.comnumberanalytics.com

Flow Chemistry: Performing reactions in continuous flow systems can improve safety, efficiency, and scalability compared to traditional batch chemistry. numberanalytics.com

Photocatalysis and Radical Cyclizations: Modern methods using light to initiate reactions can enable the construction of complex ring systems, such as the core of this compound, under mild conditions. unistra.fr

Furthermore, the synthesis of analogues of this compound is a critical component of its development as a lead compound. uow.edu.au This involves making targeted modifications to the this compound structure to probe structure-activity relationships (SAR) and optimize its drug-like properties. aristo-group.com

Interactive Table: Potentially Applicable Advanced Synthetic Techniques

| Synthetic Technique | Description | Potential Application for this compound/Analogues |

| Asymmetric Catalysis | Uses chiral catalysts to control the 3D arrangement of atoms in the product. numberanalytics.com | Ensures the correct stereochemistry required for biological activity. |

| Ring-Closing Metathesis | A powerful reaction to form cyclic compounds, particularly useful for large rings. | Construction of the core steroidal ring system. |

| Photoinduced Radical Cyclization | Uses light to generate reactive intermediates that form cyclic structures. unistra.fr | Efficiently builds complex polycyclic frameworks under mild conditions. |

| C-H Activation/Functionalization | Directly converts strong carbon-hydrogen bonds into other functional groups. | Allows for late-stage modification of the this compound scaffold to create diverse analogues. |

Biotechnological Approaches for this compound Production

As an alternative to chemical synthesis or reliance on potentially limited natural sources, biotechnology offers sustainable and scalable methods for producing high-value plant-derived compounds. nih.govmdpi.com While specific methods for this compound have not been developed, established biotechnological platforms could be adapted for its production in the future.

Potential biotechnological production strategies include:

Plant Cell and Tissue Culture: Growing plant cells (e.g., from a species known to produce this compound) in controlled bioreactors offers a continuous supply of the compound, independent of climate or geography. nih.govstrube.net Techniques such as elicitation, where cellular stress is induced to boost secondary metabolite production, could further enhance yields. nih.gov

Metabolic Engineering and Synthetic Biology: This advanced approach involves transferring the biosynthetic genes responsible for producing this compound from the original plant into a microbial host, such as yeast or bacteria. nih.govresearchgate.net These engineered microbes can then be fermented on a large scale to produce this compound efficiently and economically. mdpi.com This method provides a highly controlled and sustainable production pipeline.

Interdisciplinary Research Integrating this compound Studies

The investigation of this compound exemplifies the power of interdisciplinary research, where collaboration across different scientific fields is essential to address complex challenges. research.csiro.auforskningsradet.no The journey of this compound from a natural product to a potential therapeutic lead involves the convergence of multiple disciplines.

A prime example is the research identifying its potential against SARS-CoV-2, which integrated:

Natural Product Chemistry & Metabolomics: To identify and isolate this compound and create libraries of related compounds for screening. nih.govmdpi.com

Computational Biology & Bioinformatics: To perform in silico molecular docking and molecular dynamics simulations, predicting how this compound interacts with viral proteins. nih.gov

Biochemistry & Virology: To understand the structure and function of the viral enzyme targets, providing the basis for the computational screening. nih.gov

Pharmacology & Drug Discovery: To interpret the findings within the framework of developing new medicines and identifying lead compounds. biostock.sehumanspecificresearch.org

Future research will require even broader collaboration. nih.gov Medicinal chemists will be needed to synthesize analogues, cell biologists to perform in vitro validation experiments, and pharmacologists to conduct preclinical studies. nih.govduke.edu This integrated, team-based approach is fundamental to translating basic scientific discoveries into tangible applications. research.csiro.auinterdisciplinarystudies.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating Asperagenin from natural sources, and how can researchers ensure reproducibility?

- Answer : this compound isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. To ensure reproducibility, document solvent ratios, temperature, and pressure conditions during extraction. Validate purity using NMR and mass spectrometry . For plant-based sources, include taxonomic verification of the species and geographic origin to account for natural variability .

Q. How can researchers verify the structural identity of this compound, and what analytical techniques are critical for confirmation?

- Answer : Combine spectroscopic methods:

- 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve stereochemistry and functional groups.

- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

- X-ray crystallography (if crystalline derivatives are obtainable) for absolute configuration .

Cross-reference data with published spectra in databases like SciFinder or Reaxys, ensuring consistency in solvent and instrumentation parameters .

Q. What are the common challenges in quantifying this compound in complex matrices, and how can they be addressed?

- Answer : Matrix interference (e.g., polyphenols or lipids) can skew quantification. Use solid-phase extraction (SPE) for cleanup and LC-MS/MS with isotope-labeled internal standards (e.g., C-Asperagenin) to improve accuracy. Validate methods via spike-recovery tests across multiple concentrations .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action in cellular models, while minimizing confounding variables?

- Answer :

- Define experimental controls : Use knockout cell lines or pharmacological inhibitors to confirm target specificity.

- Dose-response curves : Test a range of concentrations (nM to μM) to identify EC/IC values.

- Time-course studies : Assess acute vs. chronic effects.

- Multi-omics integration : Pair transcriptomics/proteomics with phenotypic assays to map pathways .

Document cell culture conditions (e.g., passage number, media serum%) to ensure reproducibility .

Q. What strategies are effective for resolving contradictions in this compound’s reported bioactivities across studies?

- Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., assay type, purity thresholds >95%) to identify methodological disparities. Use meta-analysis to quantify heterogeneity sources (e.g., I statistic). For in vitro studies, compare cell lines (e.g., primary vs. immortalized) and assay endpoints (e.g., viability vs. apoptosis) . Replicate key experiments under standardized conditions .

Q. How can researchers optimize this compound derivatives for enhanced pharmacokinetic properties while maintaining efficacy?

- Answer : Apply structure-activity relationship (SAR) principles:

- Lipinski’s Rule of Five : Modify hydroxyl groups to improve solubility (e.g., ester prodrugs).

- Metabolic stability : Use hepatic microsome assays to identify vulnerable sites for deuteration or fluorination.

- In silico modeling : Predict ADMET properties via tools like SwissADME or Molecular Dynamics simulations .

Methodological Frameworks and Data Synthesis

Q. What frameworks are suitable for formulating hypothesis-driven research questions on this compound’s ecological roles?

- Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) for ecological studies:

- Population : Plant species producing this compound.

- Intervention : Environmental stressors (e.g., drought, pathogens).

- Comparison : this compound-deficient mutants.

- Outcome : Biosynthetic pathway activation or defense response metrics .

Q. How should researchers navigate gaps in this compound’s toxicological data while adhering to ethical guidelines?

- Answer : Prioritize in silico toxicology (e.g., ProTox-II) for preliminary risk assessment. For in vivo studies, follow ARRIVE guidelines for experimental design transparency. Use human-relevant models (e.g., 3D organoids) to reduce animal testing .

Data Presentation and Reproducibility

Table 1 : Criteria for Evaluating this compound Extraction Methods

| Method | Yield (%) | Purity (%) | Time (hr) | Key Limitations |

|---|---|---|---|---|

| Ethanol Extraction | 1.2 | 85 | 24 | Co-extraction of lipids |

| Supercritical CO | 0.8 | 92 | 12 | High equipment cost |

| Pressurized Liquid | 1.5 | 88 | 6 | Solvent residue |

| Adapted from best practices in , and 15. |

Table 2 : Key Considerations for this compound Bioactivity Studies

| Factor | Impact on Results | Mitigation Strategy |

|---|---|---|

| Cell Line Variability | Differential receptor expression | Use isogenic cell lines |

| Solvent Carrier | Cytotoxicity at high concentrations | Optimize DMSO concentration (<0.1%) |

| Assay Sensitivity | False negatives in low-abundance targets | Use CRISPR-based reporters |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|